molecular formula CH2Cl2O2 B14273315 Dichloromethaneperoxol CAS No. 138434-14-7

Dichloromethaneperoxol

Cat. No.: B14273315
CAS No.: 138434-14-7
M. Wt: 116.93 g/mol
InChI Key: TUIYYMKEIGYDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, dichloromethane (DCM), also known as methylene chloride, is extensively documented in the literature and regulatory evaluations . DCM (CAS 75-09-2) is a volatile chlorinated hydrocarbon widely used as a solvent in industrial and pharmaceutical applications. Its chemical structure (CH₂Cl₂) and properties, such as high volatility (vapor pressure of 349 mmHg at 20°C) and moderate water solubility (13.2 g/L), make it distinct from other chlorinated solvents. The U.S. Environmental Protection Agency (EPA) has conducted rigorous risk assessments on DCM, highlighting its environmental persistence and human health risks, including carcinogenicity and neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloromethaneperoxol typically involves the reaction of dichloromethane with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the peroxol group. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of dichloromethane and hydrogen peroxide into a reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dichloromethaneperoxol undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.

    Reduction: Under certain conditions, it can be reduced to dichloromethane and water.

    Substitution: It can participate in substitution reactions where the peroxol group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the major products may include oxidized organic compounds, while in reduction reactions, the products may include dichloromethane and water.

Scientific Research Applications

Dichloromethaneperoxol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

    Biology: It is studied for its potential use in biological assays and as a reagent in biochemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of dichloromethaneperoxol involves the interaction of the peroxol group with target molecules. The peroxol group can donate oxygen atoms to other molecules, facilitating oxidation reactions. This property makes it a valuable reagent in various chemical and biological processes. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.

Comparison with Similar Compounds

DCM belongs to a family of chlorinated methanes, which includes chloroform (CHCl₃) , carbon tetrachloride (CCl₄) , and 1,2-dichloroethane (C₂H₄Cl₂) . Below is a comparative analysis based on physicochemical properties, toxicity, and regulatory status.

Table 1: Physicochemical and Toxicological Comparison

Property Dichloromethane (DCM) Chloroform Carbon Tetrachloride Dimethyl Dichlorosilane ()
Boiling Point (°C) 39.6 61.2 76.7 70.5
Vapor Pressure (mmHg) 349 (20°C) 160 (20°C) 91 (20°C) 100 (20°C, estimated)
Oral LD₅₀ (rat) 1,600–2,000 mg/kg 908 mg/kg 2,350 mg/kg Not established
Carcinogenicity Likely human carcinogen Probable (IARC 2B) Confirmed (IARC 1) No data
Regulatory Status EPA restrictions on consumer use Limited industrial use Banned in consumer products No occupational limits

Key Findings:

  • Volatility and Exposure Risk : DCM’s higher vapor pressure compared to chloroform and carbon tetrachloride increases inhalation exposure risks in occupational settings .
  • Metabolism: DCM is metabolized to carbon monoxide, contributing to acute toxicity, whereas chloroform and carbon tetrachloride primarily target the liver and kidneys.

Environmental and Occupational Hazards

In contrast, dimethyl dichlorosilane reacts violently with water, releasing hydrogen chloride gas, but its environmental fate is less studied . Workplace safety protocols for DCM include air monitoring and respiratory protection, whereas dimethyl dichlorosilane requires handling in sealed systems due to its corrosive nature .

Data Gaps and Limitations

Future studies should clarify the identity and properties of Dichloromethaneperoxol to enable accurate hazard assessments.

Q & A

Basic Research Questions

Q. What are the established analytical techniques for quantifying Dichloromethaneperoxol in environmental or biological matrices?

Methodological Answer:

  • Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV/fluorescence detection are standard methods. Calibration curves should be validated using certified reference materials.
  • For trace analysis, solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is recommended to minimize matrix interference .
  • Ensure instrument parameters (e.g., column type, temperature gradients) align with the compound’s polarity and thermal stability .

Q. What experimental protocols are recommended for safe handling of this compound in laboratory settings?

Methodological Answer:

  • Conduct all reactions in fume hoods with vapor containment systems, as DCM-Peroxol is volatile and potentially neurotoxic.
  • Use personal protective equipment (PPE): nitrile gloves, chemical-resistant aprons, and full-face respirators for prolonged exposure.
  • Monitor airborne concentrations using real-time sensors calibrated to OSHA’s permissible exposure limit (PEL: 25 ppm over 8 hours) .

Q. How can researchers design baseline toxicity studies for this compound?

Methodological Answer:

  • Follow EPA guidelines for acute toxicity testing: use rodent models (e.g., Sprague-Dawley rats) with dose ranges spanning LD50 thresholds.
  • Employ the PICOT framework :

  • P opulation: Adult male/female rodents.
  • I ntervention: Oral gavage or inhalation exposure.
  • C omparison: Control group vs. exposed cohorts.
  • O utcome: Mortality, organ weight changes, histopathology.
  • T ime: 14–28 days post-exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

Methodological Answer:

  • Conduct cross-model comparative studies: Compare liver microsome assays (in vitro) with whole-animal metabolite profiling (in vivo).
  • Use isotopic labeling (e.g., ¹³C-DCM-Peroxol) to track metabolic intermediates via LC-MS/MS.
  • Apply systematic review criteria (Table C-1, Inclusion Criteria): Exclude studies with non-standardized dosing or inadequate controls .

Q. How should researchers address uncertainties in this compound’s environmental persistence under variable pH conditions?

Methodological Answer:

  • Design multi-factorial experiments testing degradation rates across pH 4–10, with controlled temperature and UV exposure.
  • Use sensitivity analysis to identify dominant degradation pathways (hydrolysis vs. photolysis).
  • Validate models (e.g., EPI Suite) with empirical half-life data, addressing discrepancies via Monte Carlo simulations .

Q. What methodologies optimize the synthesis of this compound derivatives for novel pharmacological applications?

Methodological Answer:

  • Apply green chemistry principles: Replace traditional peroxidation catalysts (e.g., H₂SO₄) with enzyme-mediated systems (e.g., lipases) to reduce byproducts.
  • Characterize derivatives using NMR (¹H/¹³C) and X-ray crystallography for structural confirmation.
  • Evaluate bioactivity via high-throughput screening (HTS) against target receptors (e.g., GPCRs) .

Q. How can computational models improve predictions of this compound’s interaction with biological membranes?

Methodological Answer:

  • Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model lipid bilayer penetration.
  • Validate predictions with experimental data from fluorescence anisotropy or surface plasmon resonance (SPR).
  • Account for membrane composition variability (e.g., cholesterol content) in simulation parameters .

Q. Data Contradiction and Reproducibility

Q. What frameworks guide the reconciliation of conflicting genotoxicity data for this compound?

Methodological Answer:

  • Apply the FINER criteria to reassess study quality:

  • F easible: Were sample sizes statistically powered?
  • N ovel: Did prior studies overlook confounding factors (e.g., solvent interactions)?
  • E thical: Were animal welfare protocols followed?
  • R elevant: Are results generalizable to human exposure scenarios?
    • Replicate key experiments in independent labs using harmonized protocols .

Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound toxicity?

Methodological Answer:

  • Use Bayesian hierarchical models to account for inter-study variability.
  • Apply benchmark dose (BMD) modeling with EPA’s BMDS software to identify threshold levels.
  • Address missing data via multiple imputation (Rubin’s method) to reduce bias .

Q. Tables for Methodological Reference

Table 1. Key Parameters for Environmental Degradation Studies

ParameterRecommended Range/StandardSource
pH Range4.0–10.0 (buffered)
Temperature20°C ± 2°C
UV Intensity300–400 nm (simulated sunlight)

Table 2. Frameworks for Research Question Design

FrameworkApplication Example
PICOTDefining toxicity study cohorts and outcomes
FINEREvaluating study feasibility and novelty

Properties

CAS No.

138434-14-7

Molecular Formula

CH2Cl2O2

Molecular Weight

116.93 g/mol

IUPAC Name

dichloro(hydroperoxy)methane

InChI

InChI=1S/CH2Cl2O2/c2-1(3)5-4/h1,4H

InChI Key

TUIYYMKEIGYDJB-UHFFFAOYSA-N

Canonical SMILES

C(OO)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.